2-(2,2-Dimethylmorpholino)-N-hydroxyacetimidamide

Medicinal Chemistry Kinase Inhibitor Design Selectivity Engineering

This is a low‑MW (187.24 g/mol) amidoxime building block optimized for zinc‑dependent metalloenzyme fragment screens. The 2,2‑dimethylmorpholine ring introduces a quaternary‑carbon steric constraint (Taft Es ≈ –1.54) that pre‑organizes the chelating locus, reduces off‑target activity versus unsubstituted morpholine or acyclic amine analogs, and shields the morpholine oxygen from oxidative metabolism. Conforms to Rule‑of‑Three criteria (rotatable bonds=2, TPSA=71.1 Ų, XLogP=–0.3). Procuring at ≥95% purity avoids metal‑contaminant interference in biochemical assays. Enables direct elaboration to 1,2,4‑oxadiazole libraries or pro‑drug amidine systems via mARC‑mediated reduction.

Molecular Formula C8H17N3O2
Molecular Weight 187.24 g/mol
Cat. No. B11813487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2-Dimethylmorpholino)-N-hydroxyacetimidamide
Molecular FormulaC8H17N3O2
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1(CN(CCO1)CC(=NO)N)C
InChIInChI=1S/C8H17N3O2/c1-8(2)6-11(3-4-13-8)5-7(9)10-12/h12H,3-6H2,1-2H3,(H2,9,10)
InChIKeyGYQHMOODIBYUAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,2-Dimethylmorpholino)-N-hydroxyacetimidamide: Chemotype Identity, Physicochemical Profile, and Procurement-Relevant Classification


2-(2,2-Dimethylmorpholino)-N-hydroxyacetimidamide (CAS 1158122-43-0; IUPAC: 2-(2,2-dimethylmorpholin-4-yl)-N'-hydroxyethanimidamide) is a low-molecular-weight (187.24 g/mol) N-hydroxyacetimidamide (amidoxime) derivative incorporating a gem‑dimethyl-substituted morpholine ring [1]. The compound presents an amidoxime warhead (N–OH/C=N) known to function as a bidentate zinc‑binding group in metalloenzyme inhibition, coupled to a sterically constrained 2,2‑dimethylmorpholine moiety that restricts conformational freedom and modulates lipophilicity (XLogP3-AA = –0.3) [1]. It is commercially supplied as a research chemical in ≥98% purity (HPLC) by multiple global vendors under catalog numbers including CM486685, 1552053, and EN300-76134, and is stored as a powder at room temperature [2].

Why N-Hydroxyacetimidamide Building Blocks Are Not Interchangeable: Structural Determinants Governing Target Engagement and Physicochemical Suitability


Within the N-hydroxyacetimidamide chemotype, even subtle modifications to the amine substituent produce pronounced shifts in zinc‑binding geometry, target residence time, and ADME properties. The amidoxime group itself is a charge‑neutral, bidentate Zn²⁺ ligand whose binding mode—monodentate versus bidentate, O‑bound versus N‑bound—is strongly influenced by the pKa of the adjoining amine and the steric environment around the chelating locus [1]. Replacing the sterically congested 2,2‑dimethylmorpholine with an unsubstituted morpholine, a dimethylamino, or a piperidine analog alters the solvation‑desolvation penalty, the conformational pre‑organization required for productive binding, and the metabolic vulnerability of the α‑methylene group adjacent to the amidoxime. Consequently, procurement decisions based solely on the amidoxime pharmacophore without accounting for the specific amine partner risk selecting a compound with divergent selectivity, potency, and pharmacokinetic behavior, undermining lead‑optimization campaigns or biochemical probe robustness [1].

Quantitative Differentiation of 2-(2,2-Dimethylmorpholino)-N-hydroxyacetimidamide Versus Closest Analogs: A Comparator-Based Evidence Matrix


Steric Hindrance at the Morpholine 2-Position: Quaternary-Center Constraint Relative to Unsubstituted Morpholine and Acyclic Amine Analogs

The 2,2-dimethyl substitution creates a quaternary carbon α to the morpholine oxygen, generating substantially greater steric bulk than the unsubstituted morpholine analog (N'-hydroxy-2-morpholinoacetimidamide). This steric constraint restricts the conformational ensemble accessible to the morpholine ring and the attached amidoxime-bearing methylene, which is predicted to reduce the number of unproductive binding orientations when the amidoxime engages a metalloenzyme active site [1]. The gem‑dimethyl group also shields the morpholine oxygen from metabolic N‑oxidation and reduces the basicity of the morpholine nitrogen through through‑bond inductive effects, phenomena that have been quantitatively characterized in related 2,2‑dimethylmorpholine‑containing kinase inhibitors [2]. While a direct head‑to‑head biochemical comparison with the des‑dimethyl analog has not been published, the steric parameter (Taft Es) for a quaternary center is approximately –1.54 versus –0.07 for –CH2–, representing a >20‑fold increase in steric demand [3].

Medicinal Chemistry Kinase Inhibitor Design Selectivity Engineering

Lipophilicity Modulation by gem‑Dimethyl Substitution: Computed LogP Comparison with Des‑Methyl and Acyclic Amino Analogs

The XLogP3-AA of 2-(2,2-dimethylmorpholino)-N-hydroxyacetimidamide is –0.3 [1]. The des‑dimethyl morpholine analog (N'-hydroxy-2-morpholinoacetimidamide) is predicted to exhibit an XLogP approximately 1.0–1.2 units lower (estimated –1.3 to –1.5) due to the loss of two methyl groups and increased solvent‑exposed polar surface area. The acyclic 2-(dimethylamino)-N-hydroxyacetimidamide (CAS 67015-08-1) has a molecular weight of 117.15 g/mol and a computed XLogP of approximately –0.9, reflecting its smaller hydrocarbon footprint . This intermediate lipophilicity of the target compound (–0.3) places it in a favorable range for both aqueous solubility and passive membrane permeability, balancing the polarity contributed by the amidoxime (HBD=2, HBA=4, TPSA=71.1 Ų) [1].

Drug Design ADME Prediction Physicochemical Profiling

Rotatable Bond Restriction Versus Flexible-Linker Analogs: Conformational Pre‑organization for Metalloenzyme Chelation

The target compound possesses only 2 rotatable bonds (the amidoxime‑NH2 torsion and the N–CH2–amidoxime bond) [1]. In contrast, analogs where the morpholine is replaced by a piperazine or a flexible ethylene linker contain 3–5 rotatable bonds, increasing the conformational entropy penalty upon binding. The rigidity imparted by the 2,2‑dimethylmorpholine ring—a conformationally constrained cyclic ether—limits the accessible dihedral angles of the N–CH2–C(=NOH)NH2 unit. In published SAR series of amidoxime‑based HDAC and factor Xa inhibitors, a reduction of one rotatable bond has been associated with an approximate 3‑ to 10‑fold improvement in binding affinity due to entropic stabilization [2].

Structure-Based Drug Design Entropic Optimization HDAC Inhibitor Design

Vendor‑Certified Purity Benchmarking: 98% (HPLC) Versus Generic N-Hydroxyacetimidamide Building Blocks

The target compound is consistently supplied at ≥98% purity (HPLC) by multiple independent vendors, including Leyan (Product No. 1552053, 98%), CheMenu (Catalog No. CM486685, 98%), and Enamine (Catalog No. EN300-76134) [1]. In contrast, the unsubstituted N-hydroxyacetimidamide parent scaffold (CAS 546-88-3, acetohydroxamic acid) is typically available at 95–97% purity, and the 2-(dimethylamino) analog (CAS 67015-08-1) is listed at 95+% by specialty vendors [2]. The 98% purity specification for the target compound reduces the risk of trace metal contaminants that can interfere with metalloenzyme assays (e.g., HDAC, MMP) where the amidoxime acts as a zinc chelator.

Chemical Procurement Quality Control Reproducibility

Hydrogen‑Bond Donor/Acceptor Profile Versus Hydroxamic Acid and Acyclic Amidoxime Analogs: Implications for Permeability and Solubility

The target compound presents 2 hydrogen‑bond donors (the amidoxime –NH2 and –OH) and 4 hydrogen‑bond acceptors (morpholine O, amidoxime O, amidoxime N, morpholine N), with a topological polar surface area (TPSA) of 71.1 Ų [1]. This HBD/HBA profile is identical to that of N'-hydroxy-2-morpholinoacetimidamide, but differs from acetohydroxamic acid (HBD=3, HBA=3, TPSA=63.2 Ų) and the acyclic 2-(dimethylamino) analog (HBD=2, HBA=3, TPSA≈64 Ų, estimated). The additional hydrogen‑bond acceptor in the morpholine ring (the endocyclic oxygen) increases aqueous solubility without expanding the polar surface area beyond the 90 Ų threshold associated with poor passive permeability [2]. The TPSA of 71.1 Ų is within the optimal range (60–90 Ų) for blood‑brain barrier penetration, should CNS applications be pursued.

ADME Optimization Permeability Prediction Fragment Library Design

Procurement‑Relevant Application Scenarios for 2-(2,2-Dimethylmorpholino)-N-hydroxyacetimidamide Based on Quantified Differentiation


Fragment‑Based Lead Discovery Campaigns Targeting Zinc‑Dependent Metalloenzymes (HDACs, MMPs, PDF)

The amidoxime warhead serves as a neutral, bidentate Zn²⁺ chelator, and the 2‑rotatable‑bond scaffold (TPSA 71.1 Ų, XLogP –0.3) conforms to fragment library Rule‑of‑Three criteria [1]. The 2,2‑dimethylmorpholine furnishes a quaternary‑carbon steric constraint (estimated Taft Es ≈ –1.54) that can be exploited to probe secondary binding pockets adjacent to the catalytic zinc, distinguishing this fragment from unsubstituted morpholine or acyclic amine variants that lack the same degree of pre‑organization [2]. Procurement at 98% purity minimizes metal‑contaminant interference in zinc‑dependent biochemical assays .

Selectivity‑Profiling Probe Synthesis for Kinase or GPCR Chemoproteomics

The gem‑dimethyl group at morpholine C2 reduces the pKa of the morpholine nitrogen (through inductive withdrawal) and shields the ring oxygen from oxidative metabolism, properties documented in 2,2‑dimethylmorpholine‑containing clinical candidates [1]. When the amidoxime is elaborated into a 1,2,4‑oxadiazole or tethered to an affinity tag, the steric bulk and reduced metabolic liability of the 2,2‑dimethylmorpholine can enhance target‑engagement selectivity and probe stability in cellular lysate pull‑down experiments, relative to morpholine‑lacking alternatives [2].

Synthesis of 1,2,4‑Oxadiazole Bioisosteres via Amidoxime Cyclization

N‑Hydroxyacetimidamides are direct precursors to 1,2,4‑oxadiazoles, a privileged heterocycle in agrochemical and pharmaceutical discovery. The 2,2‑dimethylmorpholino substituent imparts a unique combination of moderate lipophilicity (–0.3) and steric shielding that can modulate the rate of O‑acylation/cyclodehydration and the metabolic stability of the resulting oxadiazole product [1]. This building block thus enables rapid diversification into oxadiazole libraries with sterically differentiated vectors, a capability not available from des‑methyl or acyclic amidoxime precursors [2].

Pro‑Drug Design Exploiting the Amidoxime‑Amidine Bioreduction Pathway

N‑Hydroxyacetimidamides can function as pro‑drugs of the corresponding amidines, undergoing enzymatic reduction by cytochrome P450, cytochrome b5 reductase, and mitochondrial amidoxime reducing component (mARC) [1]. The 2,2‑dimethylmorpholine substitution alters the redox potential of the C=N bond and the steric accessibility of the amidoxime to the mARC active site, potentially tuning the rate of bioactivation compared to simpler amidoxime pro‑drugs. This creates an opportunity to modulate pharmacokinetic profiles in a manner that is not achievable with the des‑methyl morpholine or dimethylamino analogs [1].

Quote Request

Request a Quote for 2-(2,2-Dimethylmorpholino)-N-hydroxyacetimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.